Cas no 8003-87-0 (Benzoic acid,3,3'-[thiobis(phenylene-2,1-diazenediyl)]bis[6-hydroxy-, sodium salt (1:2))

Benzoic acid,3,3'-[thiobis(phenylene-2,1-diazenediyl)]bis[6-hydroxy-, sodium salt (1:2) structure
8003-87-0 structure
Product name:Benzoic acid,3,3'-[thiobis(phenylene-2,1-diazenediyl)]bis[6-hydroxy-, sodium salt (1:2)
CAS No:8003-87-0
MF:C26H16N4O6S-2.2[Na+]
MW:558.47304
CID:728119
PubChem ID:82269

Benzoic acid,3,3'-[thiobis(phenylene-2,1-diazenediyl)]bis[6-hydroxy-, sodium salt (1:2) Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,3,3'-[thiobis(phenylene-2,1-diazenediyl)]bis[6-hydroxy-, sodium salt (1:2)
    • disodium 5,5'-[thiobis(phenyleneazo)]disalicylate
    • disodium,(3E)-3-[[4-[4-[(2E)-2-(3-carboxylato-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl]sulfanylphenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate
    • Benzoic acid, 3,3'-(thiobis(phenylene-2,1-diazenediyl))bis(6-hydroxy-, sodium salt (1:2)
    • Benzoic acid, 3,3'-(thiobis(phenyleneazo))bis(6-hydroxy-, disodium salt
    • disodium (3E,3'E)-3,3'-{sulfanediylbis[benzene-4,1-diyl(1E)hydrazin-2-yl-1-ylidene]}bis(6-oxocyclohexa-1,4-diene-1-carboxylate)
    • Disodium 5,5'-(thiobis(phenyleneazo))disalicylate
    • Thiodiphenyl-4,4'-diazobissalicylic acid, disodium salt
    • EINECS 229-310-6
    • Benzoic acid, 3,3'-[thiobis(4,1-phenylene-2,1-diazenediyl)]bis[6-hydroxy-, sodium salt (1:2)
    • T76L6G73RE
    • NS00047243
    • Disodium 5,5'-(thiobis(p-phenyleneazo))disalicylate
    • Benzoic acid, 3,3'-(thiobis(4,1-phenylene-2,1-diazenediyl))bis(6-hydroxy-, sodium salt (1:2)
    • 6471-17-6
    • Chromacid Fast Yellow J
    • Benzoic acid, 3,3'-[thiobis(phenyleneazo)]bis[6-hydroxy-, disodium salt
    • Salicylic acid, 5,5'-[thiobis(p-phenyleneazo)]di-, disodium salt
    • 8003-87-0
    • AKOS000282539
    • DTXSID901023767
    • EINECS 232-327-1
    • Inchi: InChI=1S/C26H18N4O6S.2Na/c31-23-11-5-17(13-21(23)25(33)34)29-27-15-1-7-19(8-2-15)37-20-9-3-16(4-10-20)28-30-18-6-12-24(32)22(14-18)26(35)36;;/h1-14,31-32H,(H,33,34)(H,35,36);;/q;2*+1/p-2
    • InChI Key: XJOHJQHIUPCTSS-UHFFFAOYSA-L
    • SMILES: C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])SC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+]

Computed Properties

  • Exact Mass: 558.059
  • Monoisotopic Mass: 558.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 6
  • Complexity: 1040
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 189A^2

Experimental Properties

  • Boiling Point: 756.8°C at 760 mmHg
  • Flash Point: 411.5°C

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue